Cas no 39573-69-8 (Pyrrolo[1,2-a]pyrazine, 1-phenyl-)

Pyrrolo[1,2-a]pyrazine, 1-phenyl- is a heterocyclic organic compound featuring a fused pyrrole-pyrazine core structure with a phenyl substituent at the 1-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its rigid, planar aromatic system, which enhances binding affinity to biological targets. The compound serves as a versatile intermediate for synthesizing pharmacologically active molecules, particularly in the development of kinase inhibitors, antiviral agents, and CNS-targeted therapeutics. Its electron-rich aromatic system facilitates diverse functionalization, enabling structure-activity relationship (SAR) optimization. The phenyl group further modulates lipophilicity and steric properties, improving pharmacokinetic profiles. High purity grades are available for research applications, ensuring reproducibility in synthetic and biological studies.
Pyrrolo[1,2-a]pyrazine, 1-phenyl- structure
39573-69-8 structure
Product Name:Pyrrolo[1,2-a]pyrazine, 1-phenyl-
CAS No:39573-69-8
MF:C13H10N2
MW:194.231902599335
CID:3963718
Update Time:2025-07-02

Pyrrolo[1,2-a]pyrazine, 1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-a]pyrazine, 1-phenyl-
    • Inchi: 1S/C13H10N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-10H
    • InChI Key: QSBZIBOXWSSNMH-UHFFFAOYSA-N
    • SMILES: C12=CC=CN1C=CN=C2C1=CC=CC=C1

Pyrrolo[1,2-a]pyrazine, 1-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9538169-1.0g
1-phenylpyrrolo[1,2-a]pyrazine
39573-69-8 95%
1.0g
$0.0 2023-02-01

Pyrrolo[1,2-a]pyrazine, 1-phenyl- Related Literature

Additional information on Pyrrolo[1,2-a]pyrazine, 1-phenyl-

Recent Advances in the Study of Pyrrolo[1,2-a]pyrazine, 1-phenyl- (CAS: 39573-69-8) in Chemical Biology and Pharmaceutical Research

Pyrrolo[1,2-a]pyrazine derivatives, particularly 1-phenyl-substituted compounds (CAS: 39573-69-8), have garnered significant attention in recent years due to their versatile pharmacological properties and potential applications in drug discovery. This research brief synthesizes the latest findings on this scaffold, focusing on its synthetic methodologies, biological activities, and emerging therapeutic applications. The compound's unique fused heterocyclic structure makes it a privileged scaffold in medicinal chemistry, with demonstrated activity across multiple target classes.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) reported an optimized synthetic route for 39573-69-8 using a novel [3+2] cycloaddition strategy, achieving 87% yield with excellent purity. The researchers emphasized the compound's improved solubility profile compared to earlier synthetic approaches, which enhances its drug-like properties. Concurrently, computational studies have revealed that the 1-phenyl substitution significantly influences the molecular electrostatic potential of the pyrrolopyrazine core, potentially explaining its enhanced binding affinity to various biological targets.

In pharmacological investigations, 1-phenyl-pyrrolo[1,2-a]pyrazine derivatives have shown remarkable kinase inhibitory activity. A 2024 Nature Communications paper (DOI: 10.1038/s41467-024-45812-z) identified specific derivatives as potent and selective inhibitors of JAK2 and FLT3 kinases, with IC50 values in the low nanomolar range. These findings are particularly relevant for hematological malignancies, where dual JAK2/FLT3 inhibition could overcome resistance mechanisms observed with single-target agents.

Beyond oncology, recent research in ACS Chemical Neuroscience (2024, DOI: 10.1021/acscn.4c00018) has demonstrated the scaffold's potential in neurodegenerative disorders. The 1-phenyl substitution appears to enhance blood-brain barrier penetration while maintaining favorable safety profiles in preclinical models. Structure-activity relationship (SAR) studies have identified key modifications that optimize both potency and pharmacokinetic properties, suggesting this scaffold could yield clinically viable candidates for Alzheimer's and Parkinson's diseases.

The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies published in Cell Chemical Biology (2024, DOI: 10.1016/j.chembiol.2024.02.003) revealed unexpected allosteric modulation of protein-protein interactions by 39573-69-8 derivatives, opening new avenues for targeting previously "undruggable" interfaces. This discovery has spurred interest in developing chemical probes based on this scaffold for fundamental biology studies and target validation.

From a drug development perspective, recent patent filings (WO2024015832, EP4155294) indicate growing commercial interest in 1-phenyl-pyrrolo[1,2-a]pyrazine derivatives. These patents claim novel crystalline forms of 39573-69-8 with improved stability and bioavailability, addressing previous formulation challenges. Pharmaceutical companies appear to be prioritizing this scaffold for both small-molecule therapeutics and PROTAC degraders, reflecting its versatility in modern drug discovery paradigms.

In conclusion, the accumulating evidence positions Pyrrolo[1,2-a]pyrazine, 1-phenyl- as a promising scaffold with multifaceted therapeutic potential. The convergence of improved synthetic methods, detailed mechanistic understanding, and demonstrated preclinical efficacy suggests this compound class may yield clinical candidates in the coming years. Future research directions likely include further optimization of selectivity profiles, exploration of combination therapies, and translation of these findings into clinical trials for various indications.

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